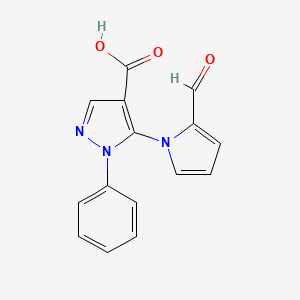
5-(2-formyl-1H-pyrrol-1-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(2-formyl-1H-pyrrol-1-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid” is a complex organic molecule that contains several functional groups, including a pyrrole ring, a phenyl ring, a pyrazole ring, and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The pyrrole ring is a five-membered aromatic ring with one nitrogen atom . The phenyl ring is a six-membered aromatic ring composed solely of carbon atoms. The pyrazole ring is a five-membered ring with two nitrogen atoms .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the pyrrole ring is known to undergo reactions such as N-alkylation and N-acylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the carboxylic acid group could potentially make this compound acidic .
Applications De Recherche Scientifique
Structural and Spectral Analysis
The structural and spectral characteristics of pyrazole-4-carboxylic acid derivatives, including compounds similar to 5-(2-formyl-1H-pyrrol-1-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid, have been extensively studied. Research focused on combined experimental and theoretical studies to characterize these compounds, including their NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction techniques. These studies contribute to the understanding of their molecular structure and potential reactivity, which is essential for their application in various scientific fields (S. Viveka et al., 2016).
Synthesis and Functionalization
Innovative methods for synthesizing and functionalizing pyrazole derivatives have been developed, demonstrating their versatility in organic synthesis. For instance, research has shown efficient synthesis routes for pyrazole-based compounds and their derivatives, facilitating the exploration of their biological and chemical properties. These synthetic methods enable the production of compounds with potential applications in drug development, material science, and as intermediates in the synthesis of more complex molecules (İ. Yıldırım et al., 2005).
Catalysis and Chemical Transformations
Pyrazole derivatives have been identified as key intermediates in catalytic processes and chemical transformations. For example, domino reactions facilitated by pyrazole derivatives under metal relay catalysis have been reported, highlighting their role in synthesizing novel carboxylic acid derivatives. Such reactions underline the importance of pyrazole-based compounds in developing new synthetic methodologies and their potential application in creating biologically active molecules (E. Galenko et al., 2015).
Biological Activity
Research into pyrazole derivatives has also extended into their biological activities, with studies exploring their potential as antifungal, antimicrobial, and anticancer agents. These studies provide insights into the structural features necessary for biological activity and pave the way for developing new therapeutic agents based on pyrazole chemistry. The exploration of these compounds' bioactivity-oriented modifications has led to the discovery of derivatives with significant antifungal activity and potential for practical application in combating various fungal diseases (Hao Liu et al., 2020).
Mécanisme D'action
Mode of action
Pyrrole compounds often exert their effects by binding to their targets and modulating their activity .
Biochemical pathways
Without specific information about the compound, it’s difficult to say which biochemical pathways it might affect. Pyrrole compounds are involved in a wide range of biological processes, including signal transduction, gene expression, and metabolic processes .
Pharmacokinetics
The pharmacokinetic properties of a compound depend on its chemical structure, and pyrrole compounds can have diverse adme properties .
Result of action
Pyrrole compounds can have a wide range of biological effects, depending on their specific targets and mode of action .
Propriétés
IUPAC Name |
5-(2-formylpyrrol-1-yl)-1-phenylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c19-10-12-7-4-8-17(12)14-13(15(20)21)9-16-18(14)11-5-2-1-3-6-11/h1-10H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDBBTBXAMNMDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)N3C=CC=C3C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

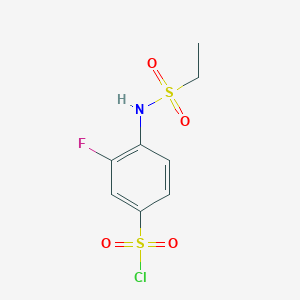
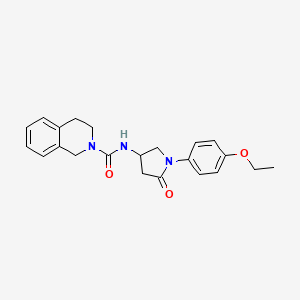
![[(4S,8ar)-4-(aminomethyl)-hexahydro-1h-pyrrolo[2,1-c]morpholin-4-yl]methanol](/img/structure/B2708148.png)
![3-(2,4-Dichlorobenzoyl)-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2708152.png)
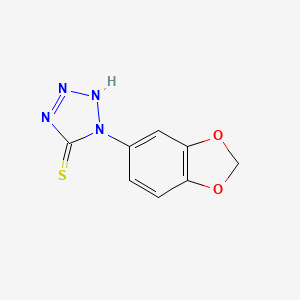
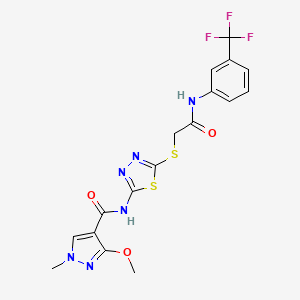
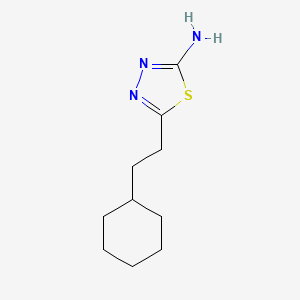
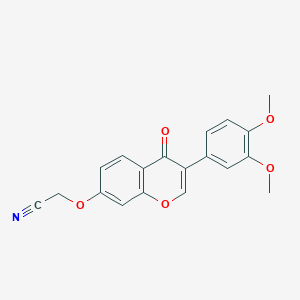
![6-Bromo-2-methoxybenzo[d]thiazole](/img/structure/B2708161.png)
![2-(2-fluorobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2708164.png)
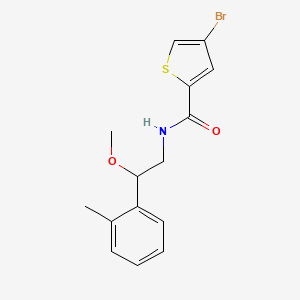
![5-ethyl-N-(4-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2708166.png)

